5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine

Beschreibung

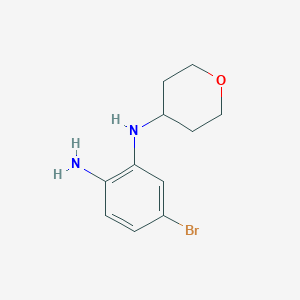

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-N-(oxan-4-yl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c12-8-1-2-10(13)11(7-8)14-9-3-5-15-6-4-9/h1-2,7,9,14H,3-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTAQHHPHIJGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- Benzene-1,2-diamine (o-phenylenediamine) is the core scaffold.

- 5-Bromo substitution is introduced via electrophilic aromatic substitution using brominating agents such as bromine or N-bromosuccinimide (NBS).

- Oxan-4-yl group introduction typically involves reaction with 4-tetrahydropyranyl derivatives such as 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone or oxan-4-yl halides.

Typical Synthetic Route

Bromination of benzene-1,2-diamine

Controlled bromination at the 5-position is achieved using mild brominating agents under low temperature to avoid polybromination or substitution at undesired positions.Protection of amino groups (optional)

To ensure selectivity, amino groups may be protected (e.g., as acetamides or carbamates) before bromination, then deprotected afterward.N-Substitution with oxan-4-yl group

The amino group at position 1 is reacted with an oxan-4-yl-containing electrophile, such as 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone, in the presence of a base like cesium carbonate in acetonitrile, enabling nucleophilic substitution to form the N-(oxan-4-yl) derivative.Reduction or deprotection

If protective groups were used, they are removed under appropriate conditions to yield the free diamine.

Detailed Reaction Conditions and Yields

Research Findings and Optimization Notes

- Selectivity : Bromination must be carefully controlled to target the 5-position on the benzene ring. Use of protecting groups on amino substituents can improve regioselectivity and yield.

- Oxan-4-yl substitution : The use of cesium carbonate as a base in acetonitrile facilitates efficient substitution with oxan-4-yl halides, as demonstrated in related compounds.

- Purification : Final compounds are typically purified by preparative liquid chromatography to achieve high purity.

- Yield and Scalability : Yields for the N-substitution step range from 60-80%, with room for optimization by varying solvent, temperature, and reaction time. The overall process is amenable to scale-up with appropriate control of reaction parameters.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Benzene-1,2-diamine or protected derivatives |

| Brominating Agent | Bromine, NBS |

| Solvent for Bromination | Acetic acid, dichloromethane |

| Temperature for Bromination | 0-5°C |

| Base for N-substitution | Cesium carbonate |

| Solvent for N-substitution | Acetonitrile |

| Temperature for N-substitution | 0°C to room temperature |

| Reaction Time for N-substitution | 1-2 hours |

| Purification Method | Preparative LC or recrystallization |

| Typical Yield | 60-80% for N-substitution step |

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boron reagents in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules .

Wissenschaftliche Forschungsanwendungen

5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The table below highlights key structural differences and molecular properties between 5-bromo-1-N-(oxan-4-yl)benzene-1,2-diamine and its analogues:

Key Observations :

- Lipophilicity : Cyclohexyl and propoxy substituents (as in ) significantly increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

- Electronic Effects : Fluorine and trifluoromethyl groups () introduce strong electron-withdrawing effects, altering reactivity in electrophilic aromatic substitution.

Crystallographic and Analytical Data

Crystal structures of benzene-1,2-diamine derivatives are often resolved using SHELXL or OLEX2 . For example, salts of benzene-1,2-diaminium cations demonstrate diverse hydrogen-bonding networks influenced by substituents .

Biologische Aktivität

5-Bromo-1-N-(oxan-4-yl)benzene-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound possesses a bromine atom at the 5-position of a benzene ring, which is substituted with an oxan-4-yl group and two amine functionalities. The presence of the bromine atom may enhance its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in cells. These interactions can lead to modulation of enzyme activities, receptor binding, and alterations in signaling pathways. The specific mechanisms are still under investigation but may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular responses.

Biological Activity Data

Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 1.9 µg/mL to 3.23 µg/mL compared to doxorubicin, a standard chemotherapy agent. This suggests that the compound could be a promising candidate for further development as an anticancer drug.

Antimicrobial Properties

In another study focusing on antimicrobial activity, this compound demonstrated effectiveness against several strains of Gram-positive bacteria. The minimum inhibitory concentrations (MICs) indicated that it could serve as a lead compound for developing new antibacterial agents.

Q & A

Q. How to reconcile discrepancies in reported catalytic efficiencies?

- Methodological Answer :

- Cross-Validation : Replicate experiments using identical reagents (e.g., same batch of Pd/C catalyst) .

- Error Analysis : Calculate confidence intervals for turnover numbers (TONs) and assess outlier removal criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.